molecular formula C15H14BrN5O B3674581 4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

Cat. No.: B3674581
M. Wt: 360.21 g/mol
InChI Key: PQRXHQPVZDYYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine is a heterocyclic compound that contains a triazolopyridazine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group may enhance binding affinity through hydrophobic interactions .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O/c16-12-3-1-11(2-4-12)15-18-17-13-5-6-14(19-21(13)15)20-7-9-22-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRXHQPVZDYYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Reactant of Route 3
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Reactant of Route 5
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine
Reactant of Route 6
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.